molecular formula C11H20N2O B1468974 1-(3-Aminoazetidin-1-yl)-2-cyclohexylethan-1-one CAS No. 1341707-40-1

1-(3-Aminoazetidin-1-yl)-2-cyclohexylethan-1-one

Katalognummer B1468974
CAS-Nummer: 1341707-40-1
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: KUNJIWIYILEHCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1-(3-Aminoazetidin-1-yl)-2-cyclohexylethan-1-one” is a derivative of azetidine, which is a type of four-membered heterocyclic compound with an amine group . Azetidines and their derivatives are often used in the synthesis of various biologically active molecules.


Synthesis Analysis

While specific synthesis methods for “1-(3-Aminoazetidin-1-yl)-2-cyclohexylethan-1-one” were not found, azetidines can generally be synthesized through various methods, including the condensation of amino acids and aldehydes, the Strecker reaction of aldehydes, and the Mannich reaction of aldehydes with amines .

Wissenschaftliche Forschungsanwendungen

N-Acylethanolamine Acid Amidase (NAAA) Inhibitors

A key application of 3-aminoazetidin-2-one derivatives, which share structural similarities with the compound , has been in the development of N-Acylethanolamine Acid Amidase (NAAA) inhibitors. NAAA is a cysteine hydrolase involved in the hydrolysis of endogenous lipid mediators like palmitoylethanolamide (PEA), which exhibits anti-inflammatory and antinociceptive effects. Inhibitors of NAAA, therefore, offer a novel approach for treating pain and inflammatory conditions. Research has shown that 3-aminoazetidin-2-one compounds are potent NAAA inhibitors with improved chemical and plasma stabilities, making them suitable for systemic administration. This advancement underscores the therapeutic potential of these compounds in managing pain and inflammation through the modulation of endogenous lipid mediator degradation pathways (Fiasella et al., 2014).

Structure-Activity Relationship (SAR) Studies

Further research into the structural and stereochemical features necessary for effective NAAA inhibition has led to the identification of compounds with enhanced physicochemical and drug-like profiles. These studies have expanded our understanding of the critical structural elements required for the development of NAAA inhibitors. The identification of novel inhibitors with improved profiles can significantly impact the development of therapeutic agents for pain and inflammation treatment (Nuzzi et al., 2016).

Novel Therapeutic Agents and Intermediates

Azetidine derivatives have been explored for their potential in creating new therapeutic agents. For instance, the synthesis of medicinal intermediates from azetidines has been documented, showcasing the utility of these compounds in developing novel drugs. These intermediates may serve as building blocks for drugs with diverse therapeutic applications, highlighting the versatility of azetidine derivatives in medicinal chemistry (Yang, 2009).

Eigenschaften

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-cyclohexylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c12-10-7-13(8-10)11(14)6-9-4-2-1-3-5-9/h9-10H,1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNJIWIYILEHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminoazetidin-1-yl)-2-cyclohexylethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Aminoazetidin-1-yl)-2-cyclohexylethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-Aminoazetidin-1-yl)-2-cyclohexylethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-Aminoazetidin-1-yl)-2-cyclohexylethan-1-one
Reactant of Route 5
1-(3-Aminoazetidin-1-yl)-2-cyclohexylethan-1-one
Reactant of Route 6
1-(3-Aminoazetidin-1-yl)-2-cyclohexylethan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.